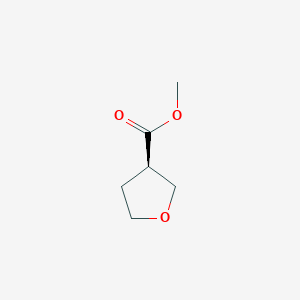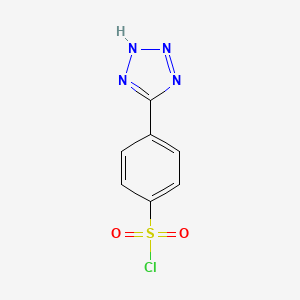![molecular formula C15H21IN2O2Si B1393114 N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide CAS No. 1186310-88-2](/img/structure/B1393114.png)
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
Übersicht
Beschreibung
“N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide” is a chemical compound with the empirical formula C15H21IN2O2Si . It has a molecular weight of 416.33 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)C(=O)Nc1c(I)cnc2cc(oc12)Si(C)C . This indicates that the compound contains a pivalamide group (CC©©C=O) and a furo[3,2-b]pyridine group with a trimethylsilyl substituent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Furopyridine Derivatives Synthesis : N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide is part of a broader category of furopyridines, which have been synthesized through various chemical reactions. Studies have shown that cyanation, chlorination, and nitration of furopyridine N-oxides lead to a variety of derivatives with potential applications in different fields (Shiotani & Taniguchi, 1996).
Formation of Complex Molecules : The compound falls under the category of complex molecules that involve multiple moieties such as pivalamide, pyridin, and hydroxy-methylphenyl. Such molecules have been studied for their molecular structure and intramolecular interactions, revealing interesting chemical properties (Atalay et al., 2016).
Heterocyclic Compounds Synthesis : The synthesis of functionalized furopyridines, including those similar to N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide, has been explored for creating novel heterocyclic compounds. These compounds are significant in developing new materials and pharmaceuticals (Arcadi et al., 2002).
Potential Biological and Pharmaceutical Applications
Bioisostere Development : In pharmaceutical research, similar furopyridines have been synthesized and evaluated as bioisosteres, substances that can mimic biological molecules, in receptor targeting, highlighting their potential in drug development (Mathes et al., 2004).
Antibacterial Activity : Some derivatives of furopyridines have demonstrated antibacterial activity, suggesting the potential of N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide and similar compounds in antimicrobial applications (Al-Romaizan, 2019).
Neurological Disorder Treatment : Certain furopyridines are studied as agonists for specific receptors in the brain, indicating a potential for treating cognitive deficits in neurological disorders like schizophrenia (Wishka et al., 2006).
Anticonvulsant Properties : Research on pyrano and furopyridine derivatives has shown anticonvulsant properties, which could be significant for developing new treatments for epilepsy and related conditions (Paronikyan et al., 2002).
Cancer Treatment Research : Certain furopyridine derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy (Abdel-Rahman et al., 2021).
Chemical Properties and Reactions
Coordination Polymers : Studies involving the assembly of coordination polymers using furopyridine derivatives have been conducted. These studies are significant in understanding the chemical properties and potential applications of these compounds in materials science (Sotnik et al., 2015).
Synthesis and Functionalization : Research on the functionalization of pyridine derivatives, which are structurally related to furopyridines, provides insights into the synthesis and potential applications of these compounds in various fields (Minakata et al., 1992).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
N-(6-iodo-2-trimethylsilylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2Si/c1-15(2,3)14(19)18-12-9(16)8-17-10-7-11(20-13(10)12)21(4,5)6/h7-8H,1-6H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXPZFYJZPDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1I)C=C(O2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674103 | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide | |
CAS RN |
1186310-88-2 | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



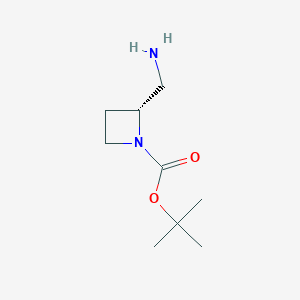
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
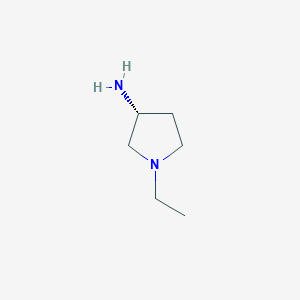
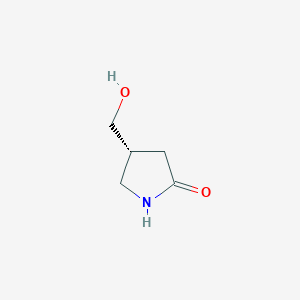
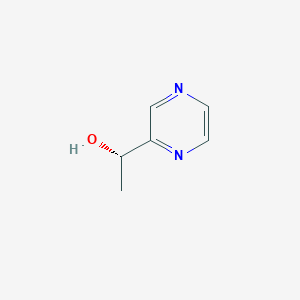
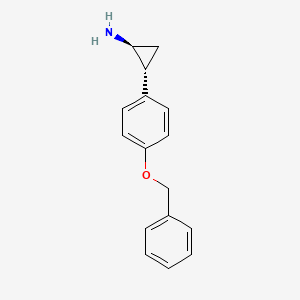
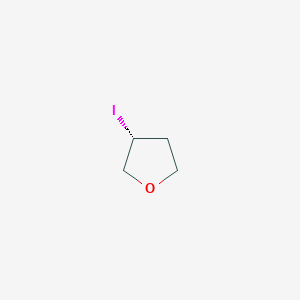
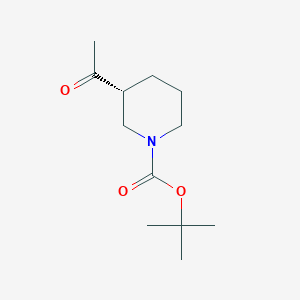
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
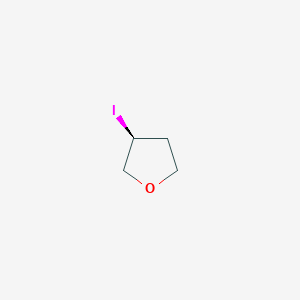
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
